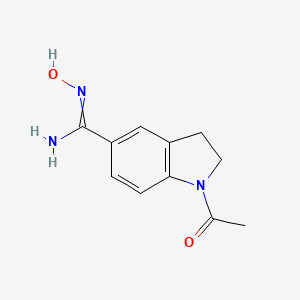
1-acetyl-N'-hydroxy-2,3-dihydroindole-5-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N’-hydroxy-2,3-dihydroindole-5-carboximidamide is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N’-hydroxy-2,3-dihydroindole-5-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale cyclization reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions allows for the efficient production of significant quantities of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-acetyl-N’-hydroxy-2,3-dihydroindole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Boron hydrides such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized indole derivatives, while reduction can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
1-acetyl-N’-hydroxy-2,3-dihydroindole-5-carboximidamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-acetyl-N’-hydroxy-2,3-dihydroindole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-hydroxyindole: Another indole derivative with hydroxyl substitution.
2,3-dihydroindole: A reduced form of indole with similar structural features.
Uniqueness
1-acetyl-N’-hydroxy-2,3-dihydroindole-5-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of acetyl, hydroxy, and carboximidamide groups makes it a versatile compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
1-acetyl-N'-hydroxy-2,3-dihydroindole-5-carboximidamide |
InChI |
InChI=1S/C11H13N3O2/c1-7(15)14-5-4-8-6-9(11(12)13-16)2-3-10(8)14/h2-3,6,16H,4-5H2,1H3,(H2,12,13) |
Clave InChI |
MQVBNXBLIRGXGT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC2=C1C=CC(=C2)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)
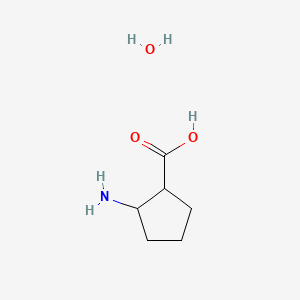

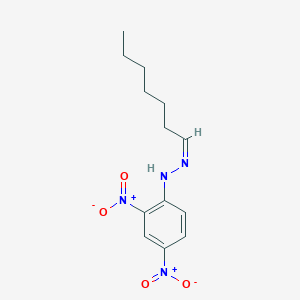
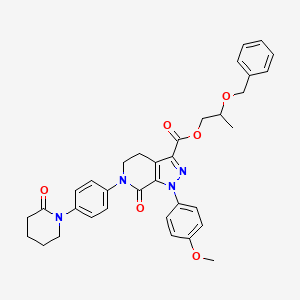
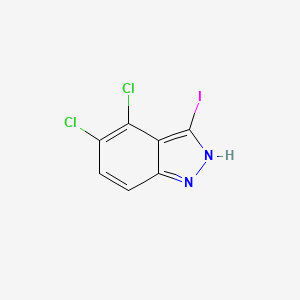
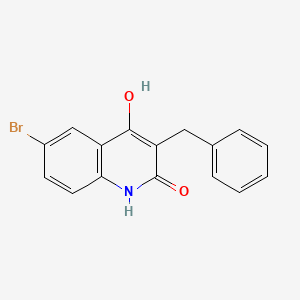
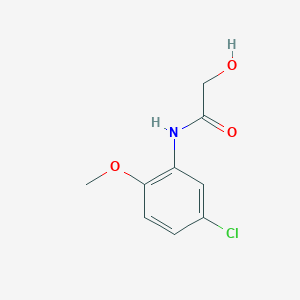

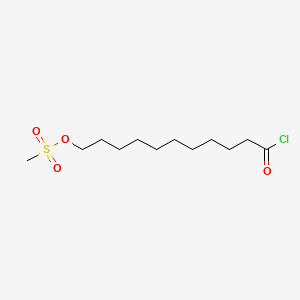
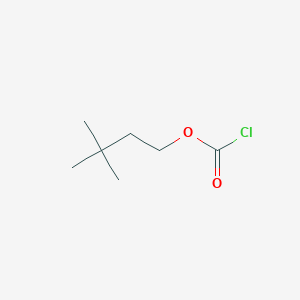
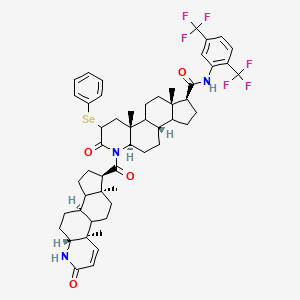
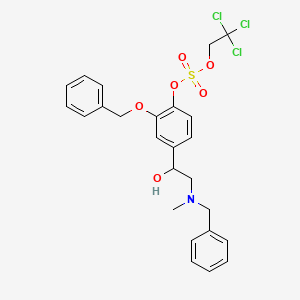
![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)
